molecular formula C16H22N2O2 B2655307 N-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide CAS No. 953935-66-5

N-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide

Cat. No.: B2655307
CAS No.: 953935-66-5
M. Wt: 274.364
InChI Key: FIUDFTDHOPNMCZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropane ring, for example, would have bond angles of approximately 60 degrees, which is significantly less than the typical 109.5 degrees in a tetrahedral carbon atom, leading to significant ring strain .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups and the ring strain in the cyclopropane ring. The carboxamide group, for example, could participate in various reactions, such as hydrolysis or condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Chemical Synthesis and Characterization : Cyclopropane derivatives, including those similar in structure to N-(2-(2-phenylmorpholino)ethyl)cyclopropanecarboxamide, have been synthesized and characterized for their potential biological activities. These compounds have been evaluated for antimicrobial properties against various bacteria, showcasing the importance of cyclopropane derivatives in developing new antimicrobial agents (Akbari & Shah, 2019).

  • Anticancer Evaluation : Certain cyclopropane-containing compounds have been synthesized and evaluated for their anticancer activities. These compounds have shown efficacy against multiple cancer cell lines, indicating the potential of cyclopropane derivatives in cancer treatment (Ravinaik et al., 2021).

Agricultural and Environmental Applications

  • Ethylene Biosynthesis Inhibition : Compounds similar to N-(2-(2-phenylmorpholino)ethyl)cyclopropanecarboxamide have been identified as inhibitors of ethylene biosynthesis in plants. By inhibiting the enzyme responsible for the final step of ethylene formation, these compounds can potentially decrease postharvest loss of fruits and flowers, highlighting their application in agriculture (Sun et al., 2017).

Material Science Applications

  • Glucose-Responsive Vehicles : Research on amphiphilic block polymers based on phenylborate ester, which can form nanoparticles, has been conducted for developing glucose-sensitive drug carriers. These findings could lead to advancements in controlled drug delivery systems, especially for diabetes management (Yao et al., 2012).

Enhancing Plant Growth Under Stress

  • Amelioration of Biomass Characters in Plants : Beneficial rhizobacteria producing 1-aminocyclopropane-1-carboxylic acid deaminase (ACCd) have been applied to Panicum maximum to improve its biomass characters under drought and salt stress. This approach suggests a potential application of similar compounds in enhancing plant growth and stress resistance, which is crucial for bioethanol production (Tiwari et al., 2018).

Properties

IUPAC Name

N-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(14-6-7-14)17-8-9-18-10-11-20-15(12-18)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUDFTDHOPNMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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